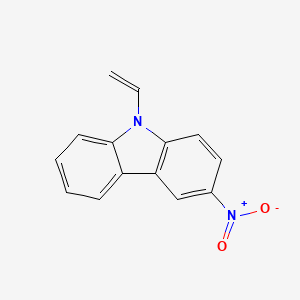
3-Nitro-9-vinylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-9-vinylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 3-Nitro-9-vinylcarbazole typically involves the nitration of 9-vinylcarbazole. The nitration process introduces a nitro group (-NO2) at the 3-position of the carbazole ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group without affecting the vinyl group .
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .
Chemical Reactions Analysis
3-Nitro-9-vinylcarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 3-amino-9-vinylcarbazole and various substituted carbazole derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3-Nitro-9-vinylcarbazole has several scientific research applications:
Organic Electronics: Used as a monomer in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photovoltaics: Incorporated into polymer solar cells due to its excellent charge transport properties.
Sensors: Utilized in the development of chemical sensors for detecting nitro-based explosives and metal ions.
Biological Research: Studied for its potential as a fluorescent probe in biological imaging and as a building block for bioactive molecules
Mechanism of Action
The mechanism of action of 3-Nitro-9-vinylcarbazole in its various applications is primarily based on its electronic properties. The nitro group is an electron-withdrawing group, which affects the electron density of the carbazole ring and the vinyl group. This modification enhances the compound’s ability to participate in electron transfer processes, making it suitable for use in optoelectronic devices and sensors .
In biological applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful as a fluorescent probe .
Comparison with Similar Compounds
3-Nitro-9-vinylcarbazole can be compared with other carbazole derivatives such as:
9-Vinylcarbazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
3,6-Dinitro-9-vinylcarbazole: Contains two nitro groups, leading to even greater electron-withdrawing effects and different applications in materials science.
3-Chloro-9-vinylcarbazole: Substitutes a chlorine atom at the 3-position, offering different reactivity and applications in organic synthesis
The uniqueness of this compound lies in its balance of electronic properties, making it versatile for various applications in organic electronics, photovoltaics, and biological research.
Properties
CAS No. |
1147-69-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-ethenyl-3-nitrocarbazole |
InChI |
InChI=1S/C14H10N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h2-9H,1H2 |
InChI Key |
FNALUOMDZYDJLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















